molecular formula C20H29N3O6 B1326874 [{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid CAS No. 1142205-70-6

[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid

Cat. No.: B1326874
CAS No.: 1142205-70-6
M. Wt: 407.5 g/mol
InChI Key: FVXAAHQVOGNGJT-UHFFFAOYSA-N
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Description

[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is a complex organic compound that features a piperazine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methoxyphenyl group

Biochemical Analysis

Biochemical Properties

[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of cellular energy.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to changes in gene expression. Additionally, it can inhibit or activate enzymes involved in critical biochemical pathways, thereby modulating their activity and the overall cellular response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce sustained changes in cellular processes, such as prolonged alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished or harmful outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of various biomolecules . For example, it can influence the metabolic flux of amino acids, leading to changes in the levels of specific metabolites. Additionally, it can affect the activity of enzymes involved in energy production, thereby modulating cellular energy metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . It is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization to target sites within the cell. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it influences energy metabolism, or to the nucleus, where it affects gene expression. The precise localization of the compound within the cell determines its specific biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxyphenyl group and the specific arrangement of functional groups in [{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid distinguishes it from other similar compounds. This unique structure may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

2-(4-methoxy-N-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O6/c1-20(2,3)29-19(27)22-11-9-21(10-12-22)17(24)13-23(14-18(25)26)15-5-7-16(28-4)8-6-15/h5-8H,9-14H2,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXAAHQVOGNGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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